3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride
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Description
3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C17H18Cl2N2 and its molecular weight is 321.25. The purity is usually 95%.
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Biological Activity
3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile hydrochloride, known by its CAS number 732982-66-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
The molecular formula of this compound is C17H17ClN2, with a molecular weight of 284.78 g/mol. It is characterized by the presence of a benzonitrile moiety and an amino acid derivative, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C17H17ClN2 |
Molecular Weight | 284.78 g/mol |
CAS Number | 732982-66-0 |
Purity | ≥95% |
The compound's biological activity is primarily linked to its interaction with various receptors and enzymes in the body. Research indicates that it may act as an inhibitor of specific kinases involved in cellular signaling pathways. For instance, it has been shown to affect the activity of AGC kinases, which play critical roles in cell growth and metabolism.
Key Findings
- Kinase Inhibition : In vitro studies have demonstrated that this compound can inhibit the phosphorylation of target substrates by AGC kinases, suggesting a potential role in cancer therapy by modulating cell proliferation pathways .
- Neuroprotective Effects : Some studies have indicated that this compound exhibits neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological contexts .
Case Study 1: Cancer Cell Lines
A study investigating the effects of the compound on various cancer cell lines found that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Apoptosis via mitochondrial pathway |
A549 | 15 | Cell cycle arrest and apoptosis |
HeLa | 10 | Induction of caspase-dependent apoptosis |
Case Study 2: Neuroprotection in Animal Models
In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. Behavioral tests showed significant improvements in memory retention compared to control groups.
Properties
IUPAC Name |
3-[(2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2.ClH/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19;/h2-9,12,17H,10,20H2,1H3;1H/t12-,17+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCMLZCPZCPGCT-LWHGMNCYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.